molecular formula C18H19N5O3 B11273200 Methyl 4-{[3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzoate

Methyl 4-{[3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoyl]amino}benzoate

Cat. No.: B11273200
M. Wt: 353.4 g/mol
InChI Key: KVYODAVKAHJEJA-UHFFFAOYSA-N
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Description

Methyl 4-(3-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanamido)benzoate is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine core, which is a fused heterocyclic system, and a benzoate ester group, making it a molecule of interest for various scientific research applications.

Preparation Methods

The synthesis of methyl 4-(3-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanamido)benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. Common reagents used in this step include hydrazines, nitriles, and various catalysts to facilitate the cyclization reaction.

    Introduction of the Propanamido Group: The propanamido group can be introduced through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Methyl 4-(3-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazolopyridazine ring or the benzoate ester group, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-(3-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular receptors, modulating signaling pathways and influencing cellular responses .

Comparison with Similar Compounds

Methyl 4-(3-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanamido)benzoate can be compared with other similar compounds, such as:

The uniqueness of methyl 4-(3-{6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanamido)benzoate lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

methyl 4-[3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoylamino]benzoate

InChI

InChI=1S/C18H19N5O3/c1-11-15(12(2)22-23-10-19-21-17(11)23)8-9-16(24)20-14-6-4-13(5-7-14)18(25)26-3/h4-7,10H,8-9H2,1-3H3,(H,20,24)

InChI Key

KVYODAVKAHJEJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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